8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
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Description
8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.382. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) investigated a series of 8-aminoalkyl derivatives of purine-2,6-dione, including compounds with allyl substituents, for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research identified compounds displaying anxiolytic and antidepressant properties, highlighting the therapeutic potential of these derivatives in treating psychiatric disorders. Specifically, certain derivatives exhibited antidepressant-like effects and anxiolytic-like activity, pointing towards the benefit of mixed 5-HT receptor ligands over specific receptor-targeted agents. This study opens avenues for designing new ligands with enhanced psychotropic effects by modifying the allyl substituent in the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).
Photochemistry in Synthesis of Derivatives
Research conducted by Han et al. (2008) explored the synthesis of novel derivatives of pentoxifylline, including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, through photolysis. This work demonstrates the versatility of photochemical reactions in generating new compounds that could potentially offer unique biological properties or serve as intermediates in the synthesis of pharmacologically relevant molecules (Han, Bonnet, & Van Der Westhuizen, 2008).
Unusual Reactions in Synthetic Chemistry
The study by Khaliullin et al. (2020) described an unexpected reaction pathway during the synthesis of 8-bromo-substituted purine-2,6-diones, leading to 8-dimethylamino derivatives. This finding is significant for synthetic chemistry, illustrating how variations in reaction conditions can result in the formation of unexpected products, potentially with novel biological activities (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h6,10H,1,7-9H2,2-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLIZZHAAXPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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